molecular formula C15H10Cl2O6 B10852283 5-(3-Carboxy-5-chloro-4-hydroxybenzyl)-3-chloro-2-hydroxybenzoic acid

5-(3-Carboxy-5-chloro-4-hydroxybenzyl)-3-chloro-2-hydroxybenzoic acid

Cat. No.: B10852283
M. Wt: 357.1 g/mol
InChI Key: BFCJNYJGIGUQJA-UHFFFAOYSA-N
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Description

NSC-622444 is a compound known for its potential therapeutic applications, particularly in the field of oncology. It is recognized for its ability to inhibit DNA methyltransferases, which are enzymes involved in the methylation of DNA. This inhibition can lead to the reactivation of silenced genes, making it a promising candidate for cancer treatment .

Preparation Methods

The synthesis of NSC-622444 involves several steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The exact synthetic routes and reaction conditions can vary, but they generally involve:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Purification and isolation of the final product using techniques such as recrystallization or chromatography.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors to handle the reactions efficiently .

Chemical Reactions Analysis

NSC-622444 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

NSC-622444 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of NSC-622444 involves the inhibition of DNA methyltransferases, specifically targeting the enzyme’s active site. This inhibition prevents the methylation of cytosine residues in DNA, leading to the reactivation of silenced genes. The molecular targets and pathways involved include the DNA methyltransferase enzymes and the downstream effects on gene expression and cellular function .

Comparison with Similar Compounds

NSC-622444 can be compared with other DNA methyltransferase inhibitors such as azacitidine, decitabine, and zebularine. While these compounds also inhibit DNA methyltransferases, NSC-622444 is unique in its structure and specific binding properties. Similar compounds include:

NSC-622444 stands out due to its non-nucleoside structure, which may offer advantages in terms of specificity and reduced cytotoxicity .

Properties

Molecular Formula

C15H10Cl2O6

Molecular Weight

357.1 g/mol

IUPAC Name

5-[(3-carboxy-5-chloro-4-hydroxyphenyl)methyl]-3-chloro-2-hydroxybenzoic acid

InChI

InChI=1S/C15H10Cl2O6/c16-10-4-6(2-8(12(10)18)14(20)21)1-7-3-9(15(22)23)13(19)11(17)5-7/h2-5,18-19H,1H2,(H,20,21)(H,22,23)

InChI Key

BFCJNYJGIGUQJA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)Cl)CC2=CC(=C(C(=C2)Cl)O)C(=O)O

Origin of Product

United States

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